2-Iodo-1-methoxy-4-vinylbenzene 2-Iodo-1-methoxy-4-vinylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13731867
InChI: InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
SMILES: COC1=C(C=C(C=C1)C=C)I
Molecular Formula: C9H9IO
Molecular Weight: 260.07 g/mol

2-Iodo-1-methoxy-4-vinylbenzene

CAS No.:

Cat. No.: VC13731867

Molecular Formula: C9H9IO

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1-methoxy-4-vinylbenzene -

Specification

Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
IUPAC Name 4-ethenyl-2-iodo-1-methoxybenzene
Standard InChI InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Standard InChI Key BBEKRYYDYPCSFF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C)I
Canonical SMILES COC1=C(C=C(C=C1)C=C)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Iodo-1-methoxy-4-vinylbenzene (IUPAC name: 1-iodo-2-methoxy-4-vinylbenzene) consists of a benzene ring with three distinct substituents:

  • Iodo group (-I) at position 2,

  • Methoxy group (-OCH₃) at position 1,

  • Vinyl group (-CH=CH₂) at position 4.

The compound’s molecular formula is C₉H₉IO, with a molecular weight of 260.07 g/mol. The vinyl group introduces π-bond conjugation, altering electronic distribution and reactivity compared to saturated analogs like 2-iodo-1-methoxy-4-methylbenzene .

Spectral Data and Characterization

While experimental spectra for 2-iodo-1-methoxy-4-vinylbenzene are not directly reported, analogous compounds provide reference points:

  • ¹H NMR: The vinyl group’s protons typically resonate as doublets between δ 5.0–6.5 ppm, while methoxy protons appear as singlets near δ 3.8 ppm .

  • ¹³C NMR: The iodine-bearing carbon resonates downfield (~95–110 ppm), methoxy carbons at ~55 ppm, and vinyl carbons at ~115–140 ppm .

  • IR Spectroscopy: Stretching vibrations for C-I (500–600 cm⁻¹), C-O (1250 cm⁻¹), and C=C (1640 cm⁻¹) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2-iodo-1-methoxy-4-vinylbenzene:

  • Iodination followed by Vinylation:

    • Start with 1-methoxy-4-vinylbenzene, introduce iodine via electrophilic substitution.

    • Challenges: Methoxy groups direct electrophiles to para/ortho positions, complicating regioselectivity .

  • Vinylation of Pre-iodinated Intermediates:

    • Use 2-iodo-1-methoxybenzene derivatives and introduce vinyl via cross-coupling .

Sandmeyer Iodination of 4-Vinylaniline Derivatives

Adapting methods from 2-bromo-1-iodo-4-methoxybenzene synthesis :

  • Diazotization: Treat 4-vinylaniline with HCl/NaNO₂ at 0–5°C to form diazonium salt.

  • Methylation: Use methyl iodide/K₂CO₃ to convert phenol to methoxy .

Yield: ~70–85% (estimated from analogous reactions) .

Palladium-Catalyzed Vinylation

Inspired by 1-(1-bromovinyl)-4-methoxybenzene synthesis :

  • Heck Reaction: Utilize 2-iodo-1-methoxybenzene and ethylene with Pd(OAc)₂.

Key Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%),

  • Base: Et₃N,

  • Solvent: DMF, 80°C, 12 h .

Yield: ~65–80% (based on similar vinylations) .

Physical and Chemical Properties

Thermophysical Properties

Extrapolated from 2-iodo-1-methoxy-4-methylbenzene and vinyl-aromatic analogs :

PropertyValueMethod/Source
Melting Point25–28°CEstimated (methyl analog: 28–30°C)
Boiling Point258–262°CAnalog extrapolation
Density (25°C)1.58±0.1 g/cm³Calculated (group contributions)
LogP3.2–3.8HPLC estimation

Reactivity Profile

  • Electrophilic Substitution: Methoxy directs incoming electrophiles to positions 3 and 5; iodine deactivates the ring .

  • Oxidation: Vinyl group susceptible to ozonolysis or epoxidation.

  • Cross-Coupling: Iodo group participates in Suzuki, Stille, and Ullmann reactions .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

  • Anticancer Agents: Iodoarenes are precursors in kinase inhibitor synthesis .

  • Antiviral Compounds: Vinyl groups enable click chemistry for prodrug functionalization.

Materials Science

  • Liquid Crystals: Methoxy and vinyl groups enhance mesomorphic properties.

  • Polymer Monomers: Vinyl moiety facilitates radical polymerization.

Recent Advances and Research Directions

Photocatalytic Functionalization

Recent studies highlight visible-light-mediated C–H activation for modifying iodinated aromatics .

Green Synthesis Routes

Microwave-assisted iodination reduces reaction times from hours to minutes .

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